

# Application Notes and Protocols for NOTA-Based Probes in Targeted Cancer Imaging

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## Compound of Interest

Compound Name: *NOTA (trihydrochloride)*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)-based probes in the field of targeted cancer imaging. NOTA is a highly effective bifunctional chelator used in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1][2][3] Its ability to form stable complexes with various radiometals, including Gallium-68 ( $^{68}\text{Ga}$ ) and Copper-64 ( $^{64}\text{Cu}$ ), makes it a versatile platform for creating probes that can specifically target and visualize cancerous tissues.[3][4]

The following sections detail the applications of NOTA-based probes across different cancer types, present key quantitative data for various probes, and provide step-by-step experimental protocols for their synthesis, radiolabeling, and evaluation.

## Applications of NOTA-Based Probes in Oncology

NOTA-based probes have been successfully developed to target a variety of biomarkers overexpressed in different cancers. This targeted approach allows for high-contrast imaging and specific diagnosis.

- **Prostate Cancer:** Probes targeting the prostate-specific membrane antigen (PSMA) are crucial for the diagnosis and staging of prostate cancer. NOTA-conjugated PSMA ligands

have demonstrated excellent tumor uptake and favorable pharmacokinetic profiles.[\[5\]](#)[\[6\]](#)

- **Breast Cancer:** Researchers have developed NOTA-based probes targeting receptors such as the somatostatin receptor (SSTR) and folate receptor (FR), which are often overexpressed in breast cancer.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Neuroendocrine Tumors:** The cholecystokinin-2 (CCK2) receptor is a key target in medullary thyroid carcinoma and small cell lung cancer. NOTA-conjugated minigastrin analogues have been evaluated for imaging these tumors.[\[10\]](#)
- **Lymphoma:** The C-X-C chemokine receptor type 4 (CXCR4) is a target for imaging lymphoma. [<sup>64</sup>Cu]NOTA-pentixather is an example of a probe developed for this purpose.[\[1\]](#)
- **Ovarian Cancer:** The folate receptor is a well-established target for ovarian cancer, and <sup>68</sup>Ga-NOTA-folate conjugates have shown promise for detecting these tumors.[\[11\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data for various NOTA-based probes, allowing for easy comparison of their performance characteristics.

Table 1: In Vitro Binding Affinity and Cellular Uptake of NOTA-Based Probes

Probe Name	Target	Cancer Cell Line	Binding Affinity (Ki or Kd)	Cellular Uptake (%/1x10 <sup>6</sup> cells)	Reference
<sup>64</sup> Cu-cunotadipep	PSMA	22Rv1	2.17 ± 0.25 nM (Ki)	6.02 ± 0.05	[5][12]
<sup>68</sup> Ga-2 (NOTA-PSMA)	PSMA	PC3 PIP	Not Reported	Higher than <sup>68</sup> Ga-DOTA-PSMA	[6]
Folate-PEG <sub>12</sub> -NOTA-Al <sup>18</sup> F	Folate Receptor	KB	~0.4 nM (Kd)	Not Reported	[7][8]
<sup>68</sup> Ga-NOTA-octreotide	SSTR2	Not Reported	13 ± 3 nM (IC <sub>50</sub> )	Not Reported	[4]
Al <sup>18</sup> F-NOTA-octreotide	SSTR2	Not Reported	3.6 ± 0.6 nM (IC <sub>50</sub> )	Not Reported	[4]
<sup>64</sup> Cu-NOTA-PA1	Pan-SSTRs	A549, MCF-7, BGC823, HT-29	Not Reported	Higher than <sup>64</sup> Cu-DOTA-TATE	[9]

Table 2: In Vivo Tumor Uptake of NOTA-Based Probes in Xenograft Models

Probe Name	Target	Tumor Model	Tumor Uptake (%ID/g)	Time Post-Injection	Reference
<sup>64</sup> Cu-cunotadipep	PSMA	PC3-PIP Xenograft	Higher than <sup>64</sup> Cu-cudotadipep	Not Specified	<a href="#">[5]</a>
<sup>68</sup> Ga-2 (NOTA-PSMA)	PSMA	PC3 PIP Xenograft	Higher than <sup>68</sup> Ga-1 (DOTA-PSMA) at 1h	1 h	<a href="#">[6]</a>
<sup>68</sup> Ga-NOTA-folate	Folate Receptor	KB Xenograft	Significant uptake	Not Specified	<a href="#">[11]</a>
<sup>68</sup> Ga-NOTA-octreotide	SSTR2	Not Reported	29.2 ± 0.5	2 h	<a href="#">[4]</a>
Al <sup>18</sup> F-NOTA-octreotide	SSTR2	Not Reported	28.3 ± 5.7	2 h	<a href="#">[4]</a>
<sup>61</sup> Cu-NOTA-TATE	SSTR	Not Reported	13.25 ± 1.86	1 h	<a href="#">[13]</a>
<sup>64</sup> Cu-NOTA-PA1	Pan-SSTRs	MCF-7 Xenograft	Higher than <sup>64</sup> Cu-DOTA-TATE	24 h	<a href="#">[9]</a>

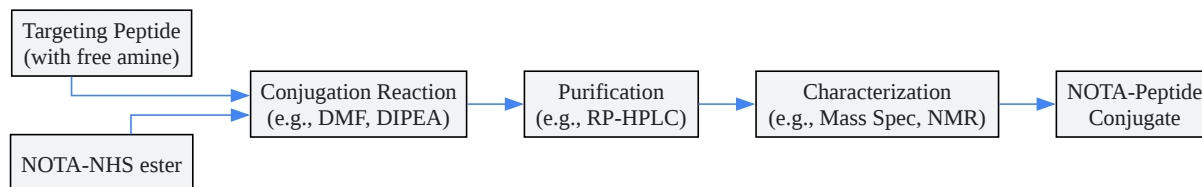
## Experimental Protocols

This section provides detailed methodologies for key experiments involving NOTA-based probes.

## Synthesis and Purification of a NOTA-Peptide Conjugate

This protocol describes a general procedure for conjugating a NOTA chelator to a targeting peptide.

Workflow for NOTA-Peptide Conjugation:



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Caption: Workflow for the synthesis of a NOTA-peptide conjugate.

Materials:

- Targeting peptide with a free amine group (e.g., on a lysine residue)
- NOTA-NHS ester (or other activated form of NOTA)
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Procedure:

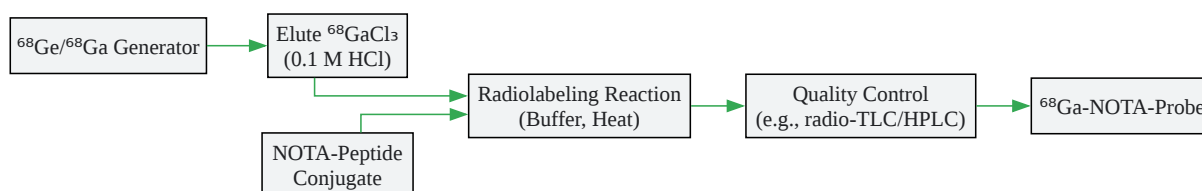
- Dissolve the targeting peptide in anhydrous DMF.
- Add a molar excess (typically 1.5-3 equivalents) of NOTA-NHS ester to the peptide solution.
- Add DIPEA (2-4 equivalents) to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by HPLC.
- Quench the reaction by adding water.

- Purify the NOTA-peptide conjugate using RP-HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.
- Collect the fractions containing the desired product and lyophilize to obtain a white powder.
- Confirm the identity and purity of the final product by mass spectrometry.

## Radiolabeling of NOTA-Conjugates with $^{68}\text{Ga}$

This protocol outlines the steps for radiolabeling a NOTA-conjugated probe with Gallium-68.

Workflow for  $^{68}\text{Ga}$  Radiolabeling:



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Caption: General workflow for  $^{68}\text{Ga}$  radiolabeling of a NOTA-conjugate.

Materials:

- $^{68}\text{Ge}/^{68}\text{Ga}$  generator
- 0.1 M HCl for elution
- NOTA-peptide conjugate (10-20  $\mu\text{g}$ )
- Sodium acetate or HEPES buffer (pH 4.0-4.5)
- Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

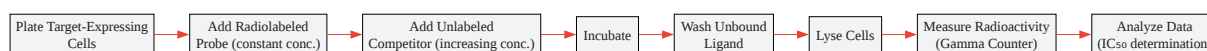
#### Procedure:

- Elute  $^{68}\text{GaCl}_3$  from the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator using 0.1 M HCl.
- Add the  $^{68}\text{GaCl}_3$  eluate to a reaction vial containing the NOTA-peptide conjugate dissolved in the appropriate buffer.
- Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate or HEPES buffer.
- Heat the reaction vial at 95-100°C for 5-10 minutes.
- Allow the vial to cool to room temperature.
- Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. RCP should typically be >95%.
- The final product is ready for in vitro or in vivo studies.

## In Vitro Cell Binding Assay

This protocol details a competitive binding assay to determine the binding affinity ( $\text{IC}_{50}$  or  $\text{K}_i$ ) of the NOTA-based probe.

#### Workflow for Competitive Binding Assay:



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Caption: Workflow for an in vitro competitive binding assay.

#### Materials:

- Cancer cell line overexpressing the target receptor
- Cell culture medium and supplements

- Radiolabeled NOTA-probe
- Unlabeled "cold" ligand (competitor)
- Binding buffer (e.g., PBS with 1% BSA)
- Gamma counter

#### Procedure:

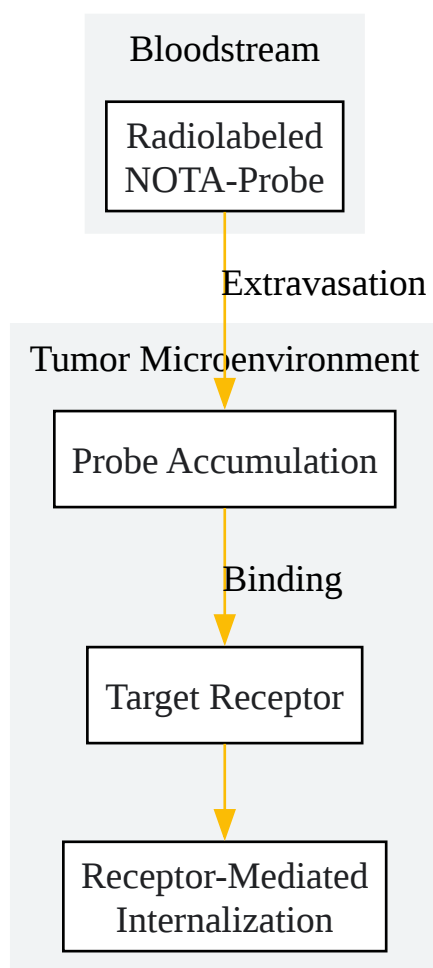
- Plate the target-expressing cells in a multi-well plate and allow them to adhere overnight.
- On the day of the experiment, wash the cells with binding buffer.
- Prepare serial dilutions of the unlabeled competitor ligand.
- To each well, add a constant concentration of the radiolabeled NOTA-probe and varying concentrations of the unlabeled competitor.
- Incubate the plate at 37°C for 1 hour (or an optimized time).
- Aspirate the medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
- Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
- Collect the cell lysates and measure the radioactivity using a gamma counter.
- Plot the percentage of bound radioactivity as a function of the competitor concentration and determine the IC<sub>50</sub> value.

## In Vivo PET Imaging and Biodistribution Studies

This protocol provides a general framework for conducting PET imaging and biodistribution studies in a tumor xenograft mouse model.

Signaling Pathway for Targeted Probe Accumulation:





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Caption: Targeted probe accumulation in a tumor.

Materials:

- Tumor-bearing mice (e.g., nude mice with xenografts)
- Radiolabeled NOTA-probe
- PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Gamma counter

#### Procedure:

- Anesthetize the tumor-bearing mouse.
- Administer a known amount of the radiolabeled NOTA-probe via tail vein injection (typically 2-5 MBq).
- At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), perform PET/CT imaging.
- After the final imaging session, euthanize the mouse.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
- Analyze the PET images to visualize tumor uptake and clearance from non-target organs.

These protocols provide a foundation for researchers to design and execute experiments with NOTA-based probes for targeted cancer imaging. It is important to optimize specific parameters for each new probe and experimental setup.

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